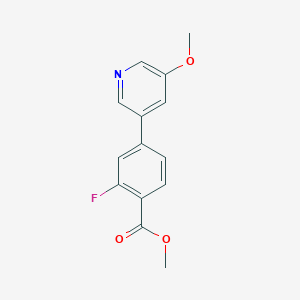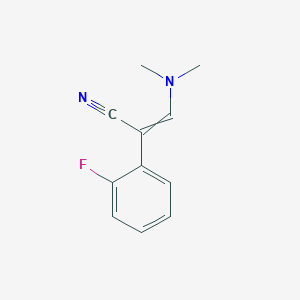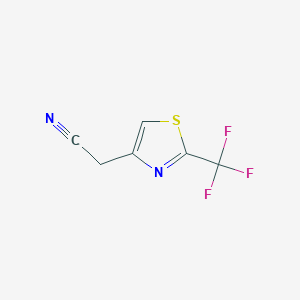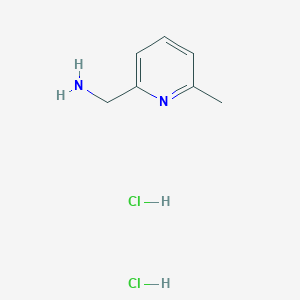
2-(Cyclopentylmethoxy)benzonitrile
説明
2-(Cyclopentylmethoxy)benzonitrile is a chemical compound with the molecular formula C13H15NO and a molecular weight of 201.27 . It is an oil at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzonitrile group attached to a cyclopentylmethoxy group . The InChI code for this compound is 1S/C13H15NO/c14-9-12-7-3-4-8-13(12)15-10-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,10H2 .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.07±0.1 g/cm3 and a predicted boiling point of 343.7±15.0 °C . It is an oil at room temperature .科学的研究の応用
Rhodium and Palladium-Catalyzed Cyanation
Rhodium(III)-catalyzed cyanation has been utilized for the synthesis of 2-(alkylamino)benzonitriles, employing N-nitrosoarylamines with a removable nitroso as the directing group. This method uses N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as a cyanide source, allowing for the synthesis of various substituted benzonitriles in moderate to good yields (Dong et al., 2015). Similarly, palladium-catalyzed cyanation using potassium hexacyanoferrate(II) enables the synthesis of benzonitriles from aryl halides. This approach is significant for its application on both activated and deactivated aryl and heteroaryl bromides and activated chlorides, producing benzonitriles in good to excellent yield. The methodology is highlighted for its non-toxicity and cost-effectiveness, making it attractive for industrial applications (Schareina et al., 2004).
N-Heterocyclic Carbene-Catalyzed Synthesis
The benzonitrile unit, prevalent in natural products, pharmaceuticals, and agrochemicals, has garnered attention for its synthesis. A novel NHC-catalyzed [4 + 2]-benzannulation protocol for assembling the benzonitrile framework has been developed, demonstrating an innovative approach to benzonitrile synthesis (Jia & Wang, 2016).
Electrochemical Synthesis and Catalysis
Research has also focused on the electrocatalytic oxidation of benzylamine to benzonitrile using multi-metallic two-dimension conductive metal-organic frameworks (2D cMOFs) as anodic electrocatalysts. This green, convenient, and highly-efficient electrochemical synthesis strategy for benzonitrile indicates the potential of 2D cMOFs in organic synthesis, particularly for their top-level performance and sustainability (Wang et al., 2020).
Environmental and Safety Considerations
In addition to synthesis methods, the environmental impact and safety of benzonitriles have been considered. The development of cyanation methods employing non-toxic sources and ensuring the absence of free cyanide in reaction mixtures addresses safety concerns in benzonitrile synthesis, enhancing the method's applicability and adoption in pharmaceutical and agrochemical applications (Richardson & Mutton, 2018).
Safety and Hazards
The safety information available indicates that 2-(Cyclopentylmethoxy)benzonitrile may be harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
2-(cyclopentylmethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c14-9-12-7-3-4-8-13(12)15-10-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKGMQXZUWVUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(Difluoromethoxy)oxan-4-yl]methanamine](/img/structure/B1427469.png)


![2-[Methyl(morpholin-2-ylmethyl)amino]acetamide](/img/structure/B1427473.png)
![{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine](/img/structure/B1427474.png)


![{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid](/img/structure/B1427478.png)



![2-{8-[(Tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid](/img/structure/B1427486.png)
![3-Undecylthieno[3,2-b]thiophene](/img/structure/B1427487.png)
